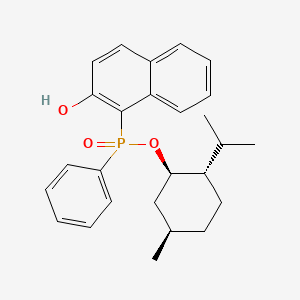
(Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2-hydroxynaphthalen-1-yl)(phenyl)phosphinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2-hydroxynaphthalen-1-yl)(phenyl)phosphinate is a complex organic compound that features a cyclohexyl ring substituted with isopropyl and methyl groups, a naphthalenyl group, and a phenyl group bonded to a phosphinate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2-hydroxynaphthalen-1-yl)(phenyl)phosphinate typically involves multi-step organic reactions. One common approach is the reaction of a cyclohexyl derivative with a naphthalenyl phenyl phosphinate under controlled conditions. The reaction may involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and efficiency in production.
Análisis De Reacciones Químicas
Types of Reactions
(Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2-hydroxynaphthalen-1-yl)(phenyl)phosphinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphinate group to phosphine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphinate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction may produce phosphines. Substitution reactions can result in a variety of substituted phosphinate derivatives.
Aplicaciones Científicas De Investigación
(Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2-hydroxynaphthalen-1-yl)(phenyl)phosphinate has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound can be used in biochemical assays to study enzyme interactions and protein-ligand binding.
Industry: It is used in the synthesis of advanced materials and as an intermediate in the production of specialty chemicals.
Mecanismo De Acción
The mechanism of action of (Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2-hydroxynaphthalen-1-yl)(phenyl)phosphinate involves its interaction with specific molecular targets. The compound can bind to metal ions, proteins, or other biomolecules, influencing their activity and function. The phosphinate group plays a crucial role in these interactions, often acting as a coordinating ligand or a reactive site for further chemical modifications.
Comparación Con Compuestos Similares
Similar Compounds
®-3-Phenyl-2-phthalimidopropionic acid derivatives: These compounds share structural similarities with the naphthalenyl and phenyl groups.
Naphthalen-1-yl derivatives: Compounds containing the naphthalenyl group exhibit similar chemical properties and reactivity.
Phosphinate esters: These compounds have similar phosphinate functional groups and can undergo comparable chemical reactions.
Uniqueness
(Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2-hydroxynaphthalen-1-yl)(phenyl)phosphinate is unique due to its specific stereochemistry and the combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C26H31O3P |
|---|---|
Peso molecular |
422.5 g/mol |
Nombre IUPAC |
1-[[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxy-phenylphosphoryl]naphthalen-2-ol |
InChI |
InChI=1S/C26H31O3P/c1-18(2)22-15-13-19(3)17-25(22)29-30(28,21-10-5-4-6-11-21)26-23-12-8-7-9-20(23)14-16-24(26)27/h4-12,14,16,18-19,22,25,27H,13,15,17H2,1-3H3/t19-,22+,25-,30?/m1/s1 |
Clave InChI |
OZNZDVCXZKCDJR-JJAMZRKWSA-N |
SMILES isomérico |
C[C@@H]1CC[C@H]([C@@H](C1)OP(=O)(C2=CC=CC=C2)C3=C(C=CC4=CC=CC=C43)O)C(C)C |
SMILES canónico |
CC1CCC(C(C1)OP(=O)(C2=CC=CC=C2)C3=C(C=CC4=CC=CC=C43)O)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


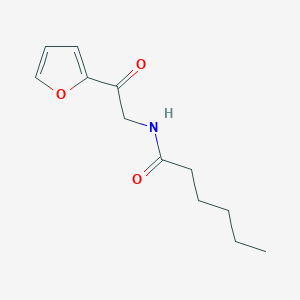
![2-(1,3-Benzothiazol-2-yl)-3-ethyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12910101.png)
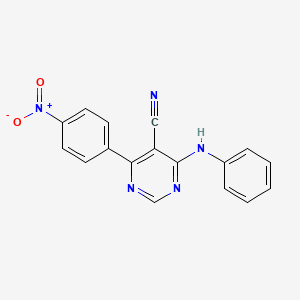
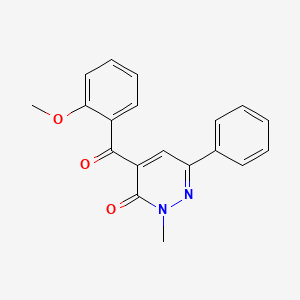
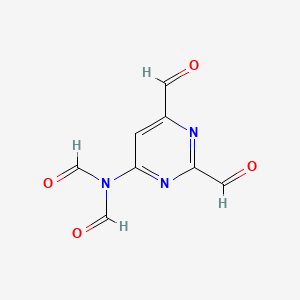

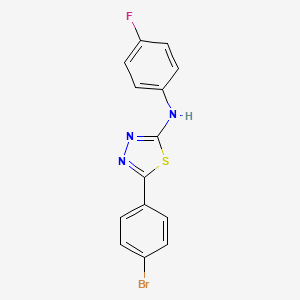

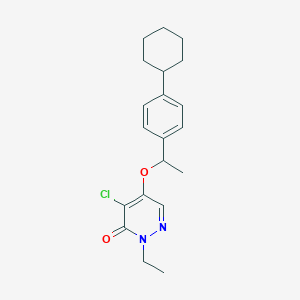

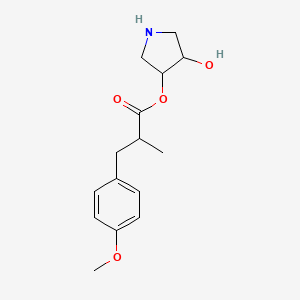
![2,6-Diamino-5-[5-hydroxy-5-(1,3-oxazol-2-yl)pentyl]pyrimidin-4(1H)-one](/img/structure/B12910181.png)
![2H-Cyclobuta[4,5]pyrrolo[2,1-B][1,3]oxazine](/img/structure/B12910186.png)

